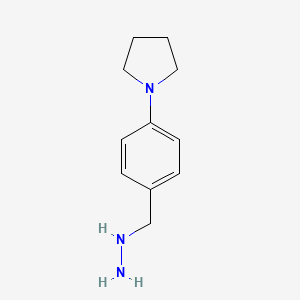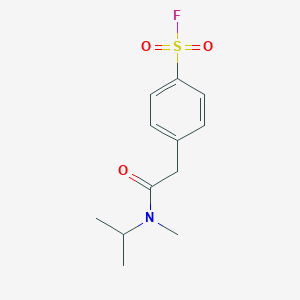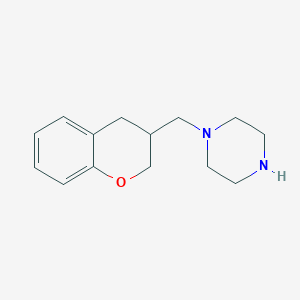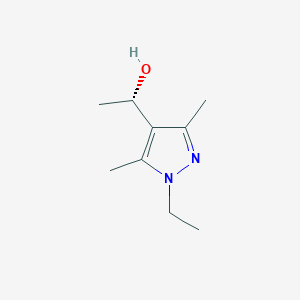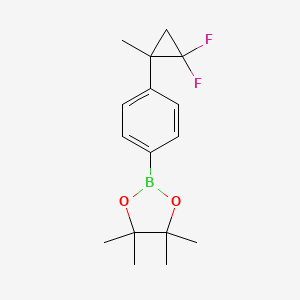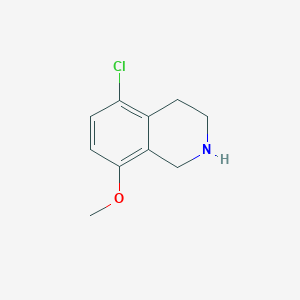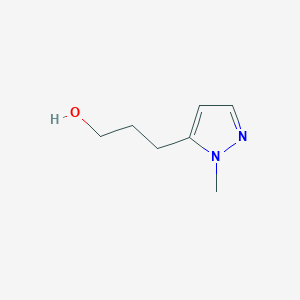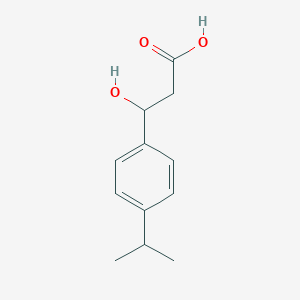
3-Hydroxy-3-(4-isopropylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-3-(4-isopropylphenyl)propanoic acid is a carboxylic acid compound with a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol This compound is characterized by the presence of a hydroxy group and an isopropyl-substituted phenyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-isopropylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-isopropylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis to yield the desired product . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form .
化学反应分析
Types of Reactions
3-Hydroxy-3-(4-isopropylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(4-isopropylphenyl)propanoic acid or 3-carboxy-3-(4-isopropylphenyl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-(4-isopropylphenyl)propanol or 3-(4-isopropylphenyl)propanal.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives of the phenyl ring.
科学研究应用
3-Hydroxy-3-(4-isopropylphenyl)propanoic acid has diverse applications in scientific research, including:
作用机制
The mechanism of action of 3-Hydroxy-3-(4-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and carboxylic acid moiety play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
相似化合物的比较
3-Hydroxy-3-(4-isopropylphenyl)propanoic acid can be compared with other similar compounds, such as:
3-(4-Hydroxyphenyl)propanoic acid: Lacks the isopropyl group, resulting in different chemical and biological properties.
3-(3,4-Dihydroxyphenyl)propanoic acid: Contains an additional hydroxy group, leading to increased reactivity and potential biological activities.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Features a methoxy group, which can influence its solubility and interaction with biological targets.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
3-hydroxy-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)9-3-5-10(6-4-9)11(13)7-12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15) |
InChI 键 |
DMYGEWVOWDVKKZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


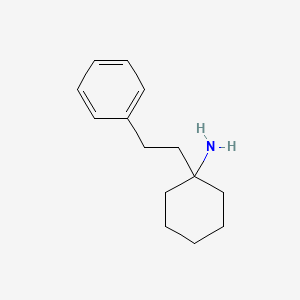

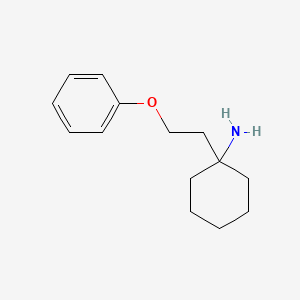
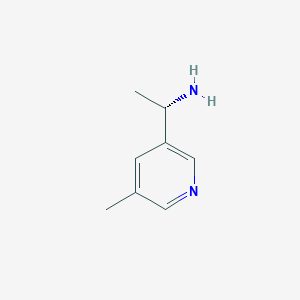
![1,1-Difluoro-6-azaspiro[2.6]nonane](/img/structure/B13531225.png)
![3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13531230.png)
